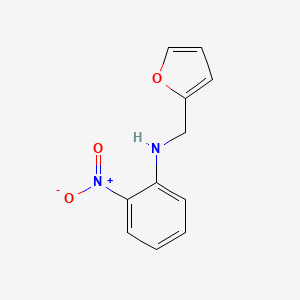

Furan-2-ylmethyl-(2-nitro-phenyl)-amine

説明

Furan-2-ylmethyl-(2-nitro-phenyl)-amine is an aromatic amine derivative featuring a furan-2-ylmethyl group attached to a 2-nitrophenyl moiety.

特性

分子式 |

C11H10N2O3 |

|---|---|

分子量 |

218.21 g/mol |

IUPAC名 |

N-(furan-2-ylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C11H10N2O3/c14-13(15)11-6-2-1-5-10(11)12-8-9-4-3-7-16-9/h1-7,12H,8H2 |

InChIキー |

BVBQWLDZPZXNCM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

The following analysis focuses on structurally related amines, categorized by substituent variations (aromatic rings, heterocycles, and functional groups). Key comparisons include physicochemical properties, synthesis routes, and biological activities.

Substituent Variations on the Aromatic Ring

Benzyl-(2-nitro-phenyl)-amine

- Structure : Benzyl group replaces the furan-2-ylmethyl substituent.

- Molecular Formula : C₁₃H₁₂N₂O₂ .

- Molecular Weight : 228.25 g/mol .

- Synthesis : Likely synthesized via nucleophilic aromatic substitution (e.g., benzylamine reacting with 2-fluoronitrobenzene) .

- Applications : Serves as a precursor in specialty chemical synthesis.

Cyclopropyl-(2-nitro-phenyl)-amine

- Structure : Cyclopropyl group replaces the furan substituent.

- Synthesis : Prepared by reacting cyclopropylamine with 2-fluoronitrobenzene in DMF, yielding 48%–88% efficiency depending on conditions .

- Stability : Demonstrated moderate stability in human plasma, a critical factor for pharmacokinetics .

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine

- Structure : Indole moiety replaces the 2-nitrophenyl group.

- Biological Activity : Exhibited an MIC of 40 μg/mL against Mycobacterium tuberculosis H37Rv, suggesting moderate antimicrobial activity .

Heterocyclic and Functional Group Modifications

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

- Structure : Tetrazole ring replaces the nitro group.

- Biological Activity : Compound 6 showed potent antibacterial activity against Staphylococcus epidermidis (MIC = 2 μg/mL) .

- Cytotoxicity: Non-toxic to normal human keratinocytes (HaCaT cells), highlighting selectivity .

Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-triazolo-pyrimidin-5-yl]amine

- Structure : Complex heterocyclic system with sulfonyl and triazolo-pyrimidine groups.

- Synthesis : Purified via flash column chromatography (3% yield) .

- Applications: Potential use in targeting enzyme inhibition due to sulfonyl groups .

Key Observations :

- The nitro group in 2-nitrophenyl derivatives may enhance electrophilicity, aiding in covalent binding to biological targets.

- Furan substituents improve metabolic stability compared to benzyl groups, as seen in microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。